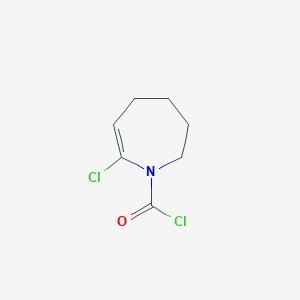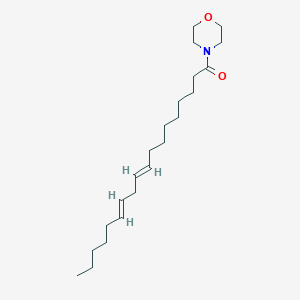
4-Methyl-n-propylbenzenesulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-n-propylbenzenesulfinamide is a sulfonamide compound with the chemical formula C10H15NO2S. This compound is structurally characterized by a sulfonamide group attached to a benzene ring substituted with a methyl group at the para position and a propyl group at the nitrogen atom. Sulfonamides, commonly referred to as “sulfa drugs,” have been widely used in medicinal chemistry due to their ability to inhibit various enzymes and improve biological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-n-propylbenzenesulfinamide can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzenesulfonyl chloride with propylamine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-methylbenzenesulfonyl chloride and propylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-methylbenzenesulfonyl chloride is added dropwise to a solution of propylamine in an appropriate solvent (e.g., dichloromethane) at low temperature. The mixture is then stirred at room temperature for several hours.
Product Isolation: The resulting this compound is isolated by filtration, washed with water, and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-n-propylbenzenesulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the sulfonamide group can yield corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Nitro, bromo, or sulfonyl-substituted derivatives.
Scientific Research Applications
4-Methyl-n-propylbenzenesulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfonamide derivatives.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methyl-n-propylbenzenesulfinamide involves the inhibition of specific enzymes. For instance, it inhibits acetylcholinesterase (AChE) by binding to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound also targets butyrylcholinesterase (BChE), which plays a role in the hydrolysis of choline-based esters .
Comparison with Similar Compounds
4-Methyl-n-propylbenzenesulfinamide is structurally similar to other sulfonamide compounds, such as:
4-Methylbenzenesulfonamide: Lacks the propyl group, making it less hydrophobic.
N-Propylbenzenesulfonamide: Lacks the methyl group on the benzene ring.
Tacrine-p-toluenesulfonamide derivatives: These compounds contain the this compound moiety and are effective inhibitors of AChE and BChE.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its enzyme inhibitory properties and potential therapeutic applications .
Properties
CAS No. |
6873-85-4 |
|---|---|
Molecular Formula |
C10H15NOS |
Molecular Weight |
197.30 g/mol |
IUPAC Name |
4-methyl-N-propylbenzenesulfinamide |
InChI |
InChI=1S/C10H15NOS/c1-3-8-11-13(12)10-6-4-9(2)5-7-10/h4-7,11H,3,8H2,1-2H3 |
InChI Key |
UXZYSOZBCNGQJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione](/img/structure/B14735162.png)
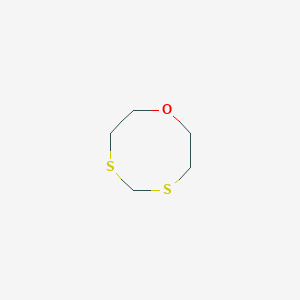
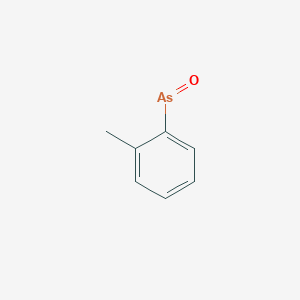
![2-[(E)-1-carboxy-1-phenylhex-1-en-2-yl]benzoic acid](/img/structure/B14735193.png)

![1,1'-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene](/img/structure/B14735208.png)
![1-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-1H-benzimidazole](/img/structure/B14735212.png)
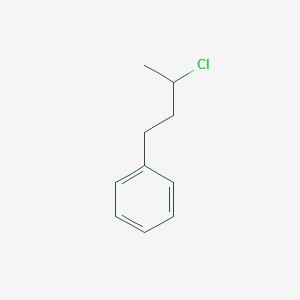
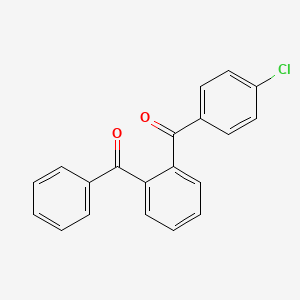
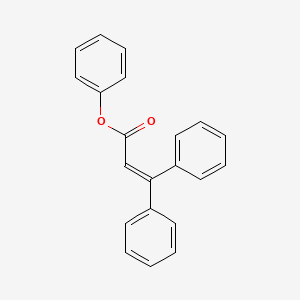
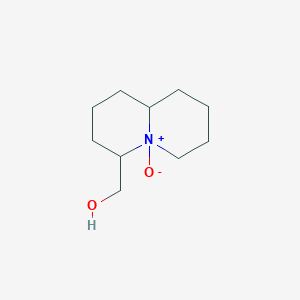
![Methyl 2-o-[(4-methylphenyl)sulfonyl]hexopyranoside](/img/structure/B14735246.png)
